molecular formula C20H11F B1203782 10-Fluorobenzo(a)pyrene CAS No. 74018-58-9

10-Fluorobenzo(a)pyrene

Cat. No.: B1203782
CAS No.: 74018-58-9
M. Wt: 270.3 g/mol
InChI Key: HAWXDOMASFLWHU-UHFFFAOYSA-N
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Description

Overview of Benzo(a)pyrene Derivatives in Chemical Research

Benzo(a)pyrene (BaP), a five-ring PAH, is one of the most extensively studied compounds in this class, largely due to its classification as a potent carcinogen. nhmrc.gov.aunih.govwikipedia.org Much of the research in PAH toxicology has used BaP as a prototype. researchgate.netmdpi.com The carcinogenic activity of BaP is not inherent to the molecule itself but results from its metabolic activation within the body into highly reactive intermediates that can bind to cellular macromolecules like DNA. nhmrc.gov.auwikipedia.org

A central concept in understanding the carcinogenicity of BaP and other PAHs is the "bay region" theory. researchgate.net This theory proposes that the ultimate carcinogenic metabolites are diol epoxides, where an epoxide ring is situated in a sterically hindered "bay region" of the hydrocarbon. researchgate.netaacrjournals.org For BaP, metabolic activation proceeds through the formation of benzo(a)pyrene-7,8-epoxide, which is then hydrolyzed to (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene, a proximate carcinogen. wikipedia.orgaacrjournals.org This dihydrodiol is subsequently epoxidized to form (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene, an ultimate carcinogen that readily reacts with DNA. wikipedia.orgresearchgate.netaacrjournals.org

Researchers synthesize a wide array of BaP derivatives to investigate this metabolic pathway. acs.orgacs.org By strategically placing substituents at different positions on the BaP skeleton, scientists can study how these modifications influence metabolic activation and subsequent biological activity. tandfonline.com

Significance of Fluorine Substitution in Aromatic Hydrocarbon Studies

However, the electronic properties of the aromatic system are substantially altered. oup.comresearchgate.net This electronic perturbation can block or modify specific metabolic steps. nih.govnih.gov For example, placing a fluorine atom at a site that is normally hydroxylated by enzymes can prevent that reaction from occurring, allowing researchers to deduce the importance of that specific metabolic route. aacrjournals.orgtandfonline.com The introduction of fluorine can therefore help to:

Identify the specific positions on the PAH ring that are critical for metabolic activation. nih.gov

Elucidate the mechanisms of the enzymes involved, such as cytochrome P450. nih.govtandfonline.com

Establish structure-activity relationships by correlating changes in electronic properties with biological outcomes.

Depending on its location, a fluorine substituent can either enhance or diminish the carcinogenic potential of a PAH, providing further insight into the factors that govern toxicity.

Scope and Research Focus on 10-Fluorobenzo(a)pyrene

This compound is a specific monofluorinated derivative of BaP that has been synthesized and studied to probe the final epoxidation step in the bay region metabolic activation pathway. The fluorine atom is located on the carbon atom adjacent to the "bay region," a critical area for the formation of the ultimate carcinogen.

Chemical Properties of this compound
PropertyValue
CAS Number74018-58-9 echemi.com
Molecular FormulaC₂₀H₁₁F echemi.com
Molecular Weight270.3 g/mol echemi.com
Exact Mass270.084478513 g/mol echemi.com

Research on this compound has focused on its metabolism and tumor-initiating activity in comparison to its parent compound, BaP. aacrjournals.orgnih.gov Studies have shown that the presence of the fluorine atom at the 10-position significantly alters its biological activity. While the metabolic formation of a 7,8-dihydrodiol from this compound does occur, the subsequent and critical epoxidation across the 9,10-double bond is thought to be impeded. aacrjournals.orgnih.gov It is hypothesized that either the fluorinated dihydrodiol is not a substrate for the cytochrome P-450 system that forms the diol-epoxide, or the resulting fluorinated 7,8-diol-9,10-epoxide is not tumorigenic. aacrjournals.orgnih.gov

Comparative studies on its tumor-initiating activity have provided clear evidence of its reduced carcinogenicity.

Comparative Tumor-Initiating Activity aacrjournals.orgnih.gov
CompoundInitiating Dose (nmol)Tumor-Initiating Activity (papillomas/mouse)
Benzo(a)pyrene2002.9
4005.7
This compound200Not significant
400Not significant

These findings underscore the importance of the electronic environment of the bay region for the carcinogenic activity of Benzo(a)pyrene. The research on this compound has been instrumental in confirming that metabolic conversion to the bay-region diol-epoxide is a prerequisite for its carcinogenicity, as blocking this pathway through fluorination effectively abolishes its tumor-initiating potential. aacrjournals.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74018-58-9

Molecular Formula

C20H11F

Molecular Weight

270.3 g/mol

IUPAC Name

10-fluorobenzo[a]pyrene

InChI

InChI=1S/C20H11F/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1-11H

InChI Key

HAWXDOMASFLWHU-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5F

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5F

Other CAS No.

74018-58-9

Synonyms

10-fluorobenzo(a)pyrene

Origin of Product

United States

Synthetic Methodologies for 10 Fluorobenzo a Pyrene and Analogues

Historical Context of Fluorinated Benzo(a)pyrene Synthesis

The synthesis of fluorinated derivatives of PAHs has been a subject of interest for decades, largely driven by the need to understand structure-activity relationships in chemical carcinogenesis. researchgate.net Early work in this area was pioneered by chemists like Melvin S. Newman, who developed numerous synthetic routes for complex aromatic systems, including various substituted benzo[a]pyrenes. nasonline.orgcambridge.org The rationale behind synthesizing fluorinated PAHs is that the strong carbon-fluorine bond can block specific metabolic sites. researchgate.net This allows researchers to investigate the importance of different positions on the aromatic ring system in the metabolic activation to ultimate carcinogens. nih.gov

The development of N-F fluorinating agents, beginning in the 1960s, provided new tools for the direct fluorination of some aromatic compounds, though their application to complex PAHs often requires multi-step strategies to achieve the desired regioselectivity. beilstein-journals.org The synthesis of specific isomers, such as 10-fluorobenzo(a)pyrene, remained a significant challenge, necessitating the development of intricate, multi-step routes rather than simple, direct fluorination. cambridge.orgz-library.sk

Multi-step Synthetic Routes for this compound

The synthesis of 10-fluorobenzo[a]pyrene was successfully achieved by Newman and Khanna in 1979. cambridge.orgz-library.sk Like the synthesis of many specific PAH derivatives, the process is a multi-step sequence that builds the complex pentacyclic ring system from a simpler, fluorinated precursor. A common and effective strategy for building the benzo[a]pyrene (B130552) skeleton involves starting with a pyrene (B120774) or dihydropyrene (B12800588) core and constructing the final "fjord region" ring.

Regiospecific Succinoylation and Ring Closure Strategies

A key strategy in the construction of the benzo[a]pyrene ring system involves the acylation of a pyrene derivative, followed by a series of cyclization and reduction steps. For fluorinated analogues, this often begins with a fluorinated pyrene. For instance, the synthesis of 2-fluorobenzo[a]pyrene diol epoxides starts with the regiospecific succinoylation of 2-fluoropyrene. nih.gov Succinoylation refers to the acylation with succinic anhydride, typically under Friedel-Crafts conditions. This reaction must be highly regiospecific to ensure the correct positioning of the new ring.

Following acylation, the resulting keto-acid undergoes reduction and then an intramolecular cyclization (e.g., a Friedel-Crafts alkylation) to form a new six-membered ring. This is followed by aromatization to yield the fluorinated benzo[a]pyrene core. The control of regioselectivity during the initial acylation step is critical for the success of the entire synthesis.

Construction of Dihydrodiol Functionalities

To mimic the metabolic activation of benzo[a]pyrene, synthetic routes often aim to produce dihydrodiol metabolites. The synthesis of the (±)-trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene provides a clear example of this process. nih.govacs.org This synthesis begins with 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, which is first regioselectively functionalized at the 6-position. nih.gov

A common method for introducing the vicinal diol functionality onto an alkene is the Prévost reaction, which yields trans-diols, or dihydroxylation using osmium tetroxide, which yields cis-diols. nih.govidexlab.com For example, in the synthesis of the 6-fluoro-7,8-dihydrodiol, a Prévost reaction was used on the 7,8-double bond of a 6-fluoro-7,8,9,10-tetrahydrobenzo[a]pyrene intermediate to create the trans-dibenzoate, which was then hydrolyzed to the final trans-dihydrodiol. nih.gov Stereoselectivity in these steps can be achieved using chiral catalysts, such as those developed by Jacobsen, to produce specific enantiomers with high enantiomeric excess. nih.gov

Epoxidation Reactions for Reactive Intermediates

The final step in the metabolic activation pathway of benzo[a]pyrene is the formation of a highly reactive diol epoxide. acs.org In synthetic chemistry, this is typically achieved by treating a dihydrodiol with an epoxidizing agent. A widely used reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA). nih.gov

The epoxidation of a fluorinated dihydrodiol, such as trans-7,8-dihydroxy-7,8-dihydro-6-fluorobenzo[a]pyrene, can lead to the formation of diastereomeric diol epoxides (syn and anti). nih.gov The fluorine substituent can influence the conformation of the dihydrodiol, which in turn affects the stereochemical outcome of the epoxidation and the proportion of syn and anti products. nih.gov These synthetic fluorinated diol epoxides are crucial for studying how the position of the fluorine atom modulates the biological activity and DNA-binding properties of the ultimate carcinogen. nih.gov

Comparison of Synthetic Approaches for Monofluorinated Benzo(a)pyrene Isomers

Various synthetic strategies have been developed to access the different monofluorinated isomers of benzo[a]pyrene, as a single method is not universally applicable. The choice of route depends heavily on the target position of the fluorine atom. A summary of approaches for several isomers is presented below.

Target CompoundStarting Material(s)Key Synthetic Strategy
1- and 3-Fluorobenzo[a]pyrene Benzo[a]pyreneProtection of the reactive C-6 position, followed by nitration (yielding a mixture of 1- and 3-nitro isomers), separation, diazotization, and Schiemann reaction (fluorination). acs.org
2-Fluorobenzo[a]pyrene 2-FluoropyreneMulti-step synthesis involving regiospecific succinoylation, ring closure, and aromatization to build the final ring. nih.gov
6-Fluorobenzo[a]pyrene 7,8,9,10-Tetrahydrobenzo[a]pyren-7-olRegioselective bromination at C-6, dehydration, bromine-lithium exchange, and reaction with an electrophilic fluorine source (N-fluorobenzenesulfonimide). acs.org
8- and 9-Fluorobenzo[a]pyrene (B1198384) 3-Fluoro- and 4-FluorophenanthreneMulti-step build-up of the pyrene ring system onto the fluorinated phenanthrene (B1679779) core. acs.org
10-Fluorobenzo[a]pyrene 3-FluoropyreneMulti-step synthesis involving formylation, condensation, cyclization, and aromatization. cambridge.orgz-library.sk

Modern synthetic methods offer alternative routes. For example, a modular synthesis using Julia-Kocienski olefination followed by oxidative photocyclization has been used to create regiospecifically fluorinated PAHs like fluorochrysenes, a strategy that could potentially be adapted for benzo[a]pyrene isomers. figshare.com Another approach involves the Pd(II)-catalyzed Friedel-Crafts-type cyclization of specifically designed fluoroalkenes. researchgate.netoup.com These newer methods may offer more flexibility and efficiency compared to the classical multi-step syntheses.

Metabolic Pathways and Biotransformation of 10 Fluorobenzo a Pyrene

Enzymatic Biotransformation Processes

The biotransformation of 10-fluorobenzo(a)pyrene is a complex process mediated by several enzyme systems. These enzymatic reactions are crucial in determining the ultimate biological activity of the compound, transforming the relatively inert parent hydrocarbon into reactive intermediates.

Role of Cytochrome P450 System in Metabolism

The cytochrome P450 (CYP) enzyme system is central to the initial oxidative metabolism of benzo(a)pyrene and its derivatives. nih.govmdpi.com Fluoro-substituted BPs have been instrumental in understanding the oxygen transfer mechanisms catalyzed by CYP450. nih.gov The metabolism of fluorinated BPs, such as 1-FBP and 3-FBP, by rat liver microsomes demonstrates that the initial step can involve a one-electron oxidation, leading to the formation of a radical cation. nih.govtandfonline.com This is followed by oxygen transfer to the most electropositive carbon atoms or double bonds. nih.gov For instance, in the metabolism of 1-FBP and 3-FBP, the formation of BP-1,6-dione and BP-3,6-dione, respectively, occurs through the removal of the fluorine atom, a process indicative of one-electron oxidation. nih.govtandfonline.com

In the case of benzo(a)pyrene, the CYP1A1 and CYP1B1 isoforms are primarily responsible for catalyzing its metabolic activation. mdpi.com This process can lead to the formation of various oxides at different positions on the molecule, including the 4,5-, 7,8-, and 9,10- double bonds. nih.gov Although direct studies on this compound are limited, it is understood that the presence of a fluorine atom on the 9,10-double bond can influence these metabolic pathways. nih.gov The formation of a 7,8-dihydrodiol from this compound implies prior epoxidation at the 7,8-position by the cytochrome P450 system. nih.gov However, the subsequent conversion of this dihydrodiol to a diol-epoxide by the CYP system may be hindered by the fluorine substitution. nih.gov

Involvement of Microsomal Epoxide Hydrolase

Microsomal epoxide hydrolase (mEH) is a critical phase II enzyme that catalyzes the hydrolysis of epoxide intermediates, formed by the action of cytochrome P450, into corresponding trans-dihydrodiols. nih.govwikipedia.org This enzyme plays a dual role in the metabolism of PAHs; it can be a detoxification step by converting reactive epoxides into less reactive dihydrodiols, but it can also be a bioactivation step by forming precursor dihydrodiols that can be further metabolized to highly carcinogenic diol-epoxides. wikipedia.org

The general pathway for benzo(a)pyrene involves the conversion of BP-7,8-epoxide to BP-7,8-dihydrodiol by mEH. nih.govwikipedia.org While direct enzymatic studies on this compound are not extensively documented, the detection of a 7,8-dihydrodiol metabolite from this compound strongly suggests the involvement of microsomal epoxide hydrolase. nih.gov The enzyme likely hydrolyzes the precursor, 10-fluoro-7,8-epoxy-benzo(a)pyrene, to form 10-fluoro-7,8-dihydrodiol. However, the efficiency of this enzymatic conversion and the influence of the fluorine atom at the 10-position on the enzyme's activity are areas requiring further investigation. Studies on other fluorinated BPs have shown that the presence and position of the fluorine atom can affect the conformation of the resulting dihydrodiols, which in turn can influence their subsequent metabolism and biological activity. nih.gov

Horseradish Peroxidase-Catalyzed Oxygen Transfer

Horseradish peroxidase (HRP), often used as a model for peroxidase-mediated metabolism, can also catalyze the oxidation of benzo(a)pyrene and its derivatives. tandfonline.comnih.gov This process typically involves a one-electron oxidation of the substrate to form a radical cation. tandfonline.com For example, the HRP-catalyzed metabolism of 1-FBP and 3-FBP leads to the formation of BP-1,6-dione and BP-3,6-dione, respectively, through the displacement of the fluorine atom. tandfonline.comtandfonline.com This indicates that, similar to the cytochrome P450 system, HRP can initiate the metabolism of fluorinated BPs via one-electron oxidation. tandfonline.com

Formation and Fate of Dihydrodiol Metabolites

The formation of dihydrodiol metabolites is a key step in the metabolic pathway of benzo(a)pyrene and its derivatives, often serving as a precursor to the ultimate carcinogenic species.

Generation of 7,8-Dihydrodiols from 9- and this compound

Hepatic metabolism studies have shown that 7,8-dihydrodiols are formed from both 9-fluorobenzo(a)pyrene and this compound. nih.gov This finding is significant because the 7,8-dihydrodiol is a proximate carcinogen in the metabolic activation of benzo(a)pyrene, leading to the formation of the highly carcinogenic bay-region diol-epoxide. nih.gov The formation of these dihydrodiols indicates that the initial epoxidation at the 7,8-position and subsequent hydration by microsomal epoxide hydrolase are not completely blocked by the presence of a fluorine atom at the 9 or 10 position. nih.gov

Influence of Fluorine Position on Dihydrodiol Formation

The position of the fluorine atom on the benzo(a)pyrene ring system has a marked influence on the metabolic profile and the formation of dihydrodiol metabolites. Examination of the hepatic metabolism of 7- and 8-fluorobenzo(a)pyrene revealed that a 7,8-dihydrodiol was not detected as a metabolite. nih.gov This blockage of the bay-region diol-epoxide pathway is a likely reason for the lack of significant tumor-initiating activity of these two fluorinated hydrocarbons. nih.gov

In contrast, the formation of 7,8-dihydrodiols from 9- and this compound demonstrates that the fluorine substitution on the 9,10-double bond does not prevent the initial steps of the metabolic activation pathway at the 7,8-position. nih.gov However, the presence of fluorine at the 10-position has been observed to result in some reduction in mutagenicity. nih.gov This suggests that while the 7,8-dihydrodiol is formed, its subsequent conversion to a tumorigenic diol-epoxide by the cytochrome P450 system may be inhibited, or the resulting fluorinated 7,8-diol-9,10-epoxide may be less tumorigenic. nih.gov

Table 1: Metabolic Enzymes and their Role in this compound Biotransformation

Enzyme System Proposed Role in 10-FBP Metabolism Key Findings from Related Compounds
Cytochrome P450 Initial oxidation, likely forming 10-fluoro-7,8-epoxy-benzo(a)pyrene. Catalyzes one-electron oxidation and epoxidation of other fluorinated BPs. nih.govtandfonline.com
Microsomal Epoxide Hydrolase Hydration of the epoxide to form 10-fluoro-7,8-dihydrodiol. Essential for dihydrodiol formation from BP-epoxides. nih.govwikipedia.org

| Horseradish Peroxidase | Alternative pathway for one-electron oxidation to a radical cation. | Oxidizes other fluorinated BPs to form quinones via radical cations. tandfonline.comtandfonline.com |

Table 2: Influence of Fluorine Position on the Formation of 7,8-Dihydrodiol Metabolites of Benzo(a)pyrene

Compound 7,8-Dihydrodiol Formation Detected Reference
Benzo(a)pyrene Yes nih.gov
7-Fluorobenzo(a)pyrene No nih.gov
8-Fluorobenzo(a)pyrene No nih.gov
9-Fluorobenzo(a)pyrene Yes nih.gov

| This compound | Yes | nih.gov |

Formation of Phenolic and Quinone Metabolites

The metabolism of benzo(a)pyrene (B[a]P) and its derivatives, including this compound, involves several enzymatic pathways that transform the lipophilic parent compound into more water-soluble metabolites, such as phenols and quinones, facilitating their excretion. iarc.fr These biotransformation processes are primarily catalyzed by cytochrome P450 (CYP) enzymes and peroxidases. nih.govnih.gov While the metabolism of this compound specifically has been less extensively studied than other isomers, research on related fluorinated B[a]P compounds provides significant insight into the likely metabolic routes. nih.govnih.gov

Studies on 7-, 8-, 9-, and this compound indicate that the position of the fluorine atom significantly influences the metabolic profile. nih.gov For this compound, a 7,8-dihydrodiol is formed as a metabolite. nih.gov However, the formation of phenolic and quinone metabolites is also a critical aspect of PAH metabolism. iarc.frnih.gov Research using other fluoro-substituted B[a]Ps as probes has been instrumental in elucidating the mechanisms behind the formation of these specific metabolites from the parent B[a]P structure. tandfonline.comtandfonline.comnih.gov

Mechanisms of Oxygen Transfer in Phenol Formation

The formation of phenols (hydroxylated PAHs) from benzo(a)pyrene and its derivatives is a key metabolic step. Two primary mechanisms have been proposed for this oxygen transfer, catalyzed mainly by cytochrome P450 enzymes.

The first and most traditionally known mechanism involves the formation of an arene oxide intermediate. washington.edu In this pathway, a P450 enzyme epoxidizes a double bond on the aromatic ring. This epoxide is an unstable intermediate that can then rearrange non-enzymatically to form a phenol. washington.edu

The second mechanism involves an initial one-electron oxidation of the PAH substrate. nih.govtandfonline.com This pathway is particularly relevant for PAHs like B[a]P, which are good electron donors. tandfonline.com In this process, a single electron is transferred from the B[a]P ring to the activated iron-oxo species of the cytochrome P450 enzyme, resulting in a PAH radical cation. nih.gov This is followed by the transfer of the oxygen atom to one of the most electropositive carbon atoms of the radical cation, leading to the formation of a phenol. nih.gov Studies using 1- and 3-fluorobenzo[a]pyrene as substrates demonstrated that the formation of 1-hydroxy B[a]P and 3-hydroxy B[a]P occurs through this one-electron transfer mechanism. tandfonline.comtandfonline.com The formation of B[a]P quinones with the displacement of the fluorine atom from these substrates provided clear evidence for this pathway. tandfonline.com

One-Electron Oxidation Pathways Leading to Quinones

The formation of quinones from benzo(a)pyrene is a significant metabolic route that is strongly linked to an initial one-electron oxidation. nih.govnih.govnih.gov This pathway, catalyzed by peroxidases or cytochrome P450, involves the removal of one electron from the B[a]P molecule to form a radical cation. nih.govnih.govresearchgate.net

Research using 6-fluorobenzo(a)pyrene (B1211091) (6-FBP) as a probe has conclusively shown that B[a]P quinones are formed metabolically via this initial one-electron oxidation. tandfonline.comtandfonline.comnih.gov When 6-FBP is metabolized, the fluorine ion is displaced, and the same B[a]P quinones (1,6-, 3,6-, and 6,12-diones) are formed as in the metabolism of the parent B[a]P. capes.gov.br This displacement is only consistent with the formation of a 6-FBP radical cation intermediate. capes.gov.br The radical cation can rapidly undergo hydroxylation and subsequent air-oxidation to yield various quinones. nih.gov This mechanism is a principal pathway for the metabolic activation of several PAHs. nih.gov The reaction of B[a]P radical cation perchlorates with water has been shown to produce the same B[a]P quinones, further supporting this pathway. nih.gov

Table 1: Proposed Metabolic Pathways for the Formation of Phenolic and Quinone Metabolites from Benzo(a)pyrene Derivatives
Metabolite TypeProposed MechanismKey IntermediatesEnzymes InvolvedSupporting Evidence
PhenolsArene Oxide PathwayEpoxideCytochrome P450General mechanism for aromatic hydroxylation. washington.edu
PhenolsOne-Electron OxidationRadical CationCytochrome P450, PeroxidasesStudies on 1-FBP and 3-FBP show fluorine displacement, indicating a radical cation precursor. nih.govtandfonline.com
QuinonesOne-Electron OxidationRadical CationCytochrome P450, PeroxidasesStudies on 6-FBP show fluorine displacement and formation of B[a]P quinones. nih.govcapes.gov.br

Ah Receptor (AhR) and Enzyme Induction by Benzo(a)pyrene Derivatives

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons like benzo(a)pyrene and its derivatives. iiarjournals.orgnih.govunimedizin-mainz.de B[a]P is a well-known potent agonist for the AhR. nih.govaacrjournals.org

The general mechanism begins when a B[a]P derivative enters the cell and binds to the cytosolic AhR, which is part of a protein complex. unimedizin-mainz.de This binding causes the receptor to translocate into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govunimedizin-mainz.de This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes. iiarjournals.orgunimedizin-mainz.de

Binding of the AhR/ARNT complex to XREs activates the transcription of a battery of genes, including those encoding Phase I and Phase II metabolizing enzymes. unimedizin-mainz.deoup.com The most notable among the induced Phase I enzymes are members of the cytochrome P450 superfamily, specifically CYP1A1, CYP1A2, and CYP1B1. unimedizin-mainz.deoup.comacs.org These enzymes are directly responsible for the metabolic activation of PAHs. iiarjournals.orgacs.org Therefore, exposure to B[a]P derivatives leads to an upregulation of the very enzymes that metabolize them, a process known as enzyme induction. iiarjournals.orgnih.gov This AhR-dependent enzyme induction is a critical factor in the biotransformation of these compounds. iiarjournals.org Some oxidized PAH metabolites have also been found to induce P450 enzyme signals, suggesting they too can activate the AhR pathway. nih.gov

Table 2: Aryl Hydrocarbon Receptor (AhR) Pathway and Enzyme Induction
StepDescriptionKey MoleculesOutcome
1. Ligand BindingA B[a]P derivative (ligand) enters the cytoplasm and binds to the AhR.B[a]P derivative, AhRActivation of the AhR complex.
2. Nuclear TranslocationThe ligand-bound AhR complex moves into the nucleus.AhR-ligand complexAhR is positioned to interact with DNA.
3. DimerizationIn the nucleus, AhR dissociates from chaperone proteins and dimerizes with ARNT.AhR, ARNTFormation of the transcriptionally active AhR/ARNT heterodimer. nih.govunimedizin-mainz.de
4. DNA BindingThe AhR/ARNT complex binds to specific DNA sequences (XREs/DREs).AhR/ARNT complex, XRE/DREInitiation of gene transcription. iiarjournals.orgunimedizin-mainz.de
5. Enzyme InductionIncreased transcription of target genes, including CYP1A1, CYP1B1, and other metabolic enzymes.CYP1A1, CYP1B1 mRNA and proteinEnhanced metabolic capacity for PAHs. oup.comacs.org

Molecular Mechanisms of Interaction

DNA Adduct Formation by 10-Fluorobenzo(a)pyrene and Metabolites

The biological activity of PAHs is intrinsically linked to their metabolic activation into electrophilic intermediates capable of reacting with nucleophilic sites on DNA. acs.org The primary pathways involve the formation of diol epoxides or radical cations.

Role of Diol Epoxide Intermediates in DNA Adduction

The most widely accepted activation pathway for the parent compound, B[a]P, involves its metabolic conversion to a highly reactive bay-region diol epoxide. wikipedia.org This multi-step process is catalyzed by cytochrome P-450 enzymes and epoxide hydrolase, culminating in the formation of benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), which is considered the ultimate carcinogen of B[a]P. wikipedia.org

For this compound, metabolic studies have revealed a significant deviation from the pathway of the parent compound. While hepatic metabolism of 10-FBP does produce a 7,8-dihydrodiol, which is the necessary precursor to the bay-region diol epoxide, the subsequent epoxidation step appears to be impeded. aacrjournals.orgnih.gov Research suggests that the presence of the fluorine atom on the 9,10-double bond may inhibit the conversion of the 10-fluoro-7,8-dihydrodiol into the corresponding 7,8-diol-9,10-epoxide by the cytochrome P-450 system. aacrjournals.orgnih.gov It has been hypothesized that even if such a fluorinated diol epoxide were formed, it might not be tumorigenic. nih.gov This effective blockage of the diol epoxide pathway is considered a primary reason for the observed lack of significant tumor-initiating activity of 10-FBP when compared to B[a]P. aacrjournals.orgnih.gov

Metabolic profiling of 10-FBP using high-performance liquid chromatography (HPLC) has identified its primary metabolites, as detailed in the table below.

Parent CompoundIdentified MetabolitesPathway Implication
This compound4,5-dihydrodiol, 7,8-dihydrodiolFormation of the diol epoxide precursor occurs, but subsequent epoxidation to the ultimate carcinogen is inhibited. aacrjournals.orgnih.gov

Radical Cation Formation and DNA Binding

An alternative pathway for metabolic activation involves one-electron oxidation of the parent PAH to form a radical cation. nih.gov This electrophilic intermediate can then react with DNA. For B[a]P, this pathway leads to the formation of unstable adducts that can result in depurination, leaving behind apurinic sites in the DNA. oup.com The formation of quinones from fluorinated B[a]P derivatives, such as 1-FBP and 3-FBP, has been shown to proceed via a radical cation intermediate. nih.gov

However, studies specifically investigating the formation of radical cations from this compound and their subsequent binding to DNA are not extensively detailed in the available scientific literature. While this pathway is established for the parent compound and other isomers, the specific influence of fluorine substitution at the C-10 position on radical cation formation and reactivity remains an area requiring further investigation.

Stereochemistry of DNA Adducts and Conformational Heterogeneity

The stereochemistry of diol epoxides and the resulting DNA adducts is a critical determinant of their biological activity. nih.gov For B[a]P, different stereoisomers (e.g., (+)-anti-BPDE) exhibit varying tumorigenicity, which is related to their ability to form specific adduct conformations at DNA binding sites. acs.org These conformations can be broadly classified as intercalative (where the pyrenyl residue stacks with DNA bases) or external (where the residue lies in the DNA groove). acs.org

Given that the metabolic conversion of 10-FBP to a bay-region diol epoxide is significantly inhibited or blocked, the formation of the corresponding DNA adducts is not expected to be a major pathway. aacrjournals.orgnih.gov Consequently, detailed research characterizing the specific stereochemistry and conformational heterogeneity of 10-FBP-DNA adducts is lacking in the scientific literature. The conformation of hydroxyl groups in diol epoxides, which can be influenced by substituents like fluorine, is known to be a critical factor in modulating biological activity, as demonstrated with 6-Fluorobenzo(a)pyrene (B1211091). nih.govpnas.org

Molecular Interactions with Biological Macromolecules (excluding clinical outcomes)

The ultimate consequence of metabolic activation is the covalent modification of biological macromolecules, primarily DNA. The nature of these interactions dictates the potential for genetic damage.

Covalent Binding to Deoxyguanosine Residues

For benzo(a)pyrene, the primary target for covalent adduction by its diol epoxide metabolite is the exocyclic amino group (N²) of deoxyguanosine (dG) residues in DNA. acs.orgwikipedia.org To a lesser extent, adducts can also form with deoxyadenosine. acs.org The efficiency of this binding can be influenced by the local DNA sequence context. nih.gov

As the formation of a reactive diol epoxide from 10-FBP is not a significant metabolic route, substantial covalent binding to deoxyguanosine residues via this pathway is not anticipated. aacrjournals.orgnih.gov While other reactive intermediates, such as radical cations, could potentially bind to guanine (B1146940), specific evidence and characterization of such adducts for 10-FBP are not available in the reviewed literature.

Mechanisms of Genetic Sequence Alterations Post-Adduction

The formation of a bulky chemical adduct on a DNA base can lead to genetic mutations if the lesion is not accurately repaired before DNA replication. oup.com The presence of an adduct can stall DNA polymerases or cause the misincorporation of a nucleotide opposite the lesion, leading to point mutations (e.g., transversions) or frameshifts. wikipedia.org For instance, BPDE adducts are known to induce G→T transversions. wikipedia.org

Structure Activity Relationship Studies in 10 Fluorobenzo a Pyrene Research

Impact of Fluorine Position on Metabolic Activation Pathways

The metabolic activation of benzo(a)pyrene is a multi-step process, with the "bay-region diol-epoxide" pathway widely recognized as the primary route to its most carcinogenic form. This pathway involves the enzymatic conversion of B[a]P to B[a]P-7,8-epoxide, followed by hydrolysis to B[a]P-7,8-dihydrodiol, and subsequent epoxidation to form the highly reactive B[a]P-7,8-diol-9,10-epoxide (BPDE). This ultimate carcinogen can then form covalent adducts with DNA.

The position of a fluorine substituent critically influences this pathway. For instance, fluorination at the 7- or 8-position completely blocks the formation of the B[a]P-7,8-dihydrodiol metabolite, thereby inhibiting this primary activation route nih.gov. In contrast, research on the hepatic metabolism of 10-F-B[a]P has shown that the initial steps of metabolic activation are not entirely obstructed. Studies indicate that the 7,8-dihydrodiol is indeed formed from 10-F-B[a]P nih.gov.

However, the presence of fluorine on the 9,10-double bond appears to impede the subsequent steps of the activation pathway. It is hypothesized that the fluorinated 7,8-dihydrodiol of 10-F-B[a]P may not be an efficient substrate for the cytochrome P-450 system to convert into the corresponding diol-epoxide nih.gov. Even if the fluorinated diol-epoxide is formed, its subsequent reactivity and biological effect may be significantly altered. This blockade or reduction in efficiency is reflected in biological activity assays. While 10-F-B[a]P is reported to be mutagenic in Salmonella typhimurium strains when activated by rat liver enzymes, its potency is somewhat reduced compared to the parent B[a]P nih.gov. Furthermore, studies on tumor initiation in mice showed that 10-F-B[a]P, unlike the highly potent B[a]P, did not possess significant tumor-initiating activity under the tested conditions nih.gov. This suggests that the fluorine atom at the 10-position significantly hinders the metabolic activation cascade that leads to tumorigenicity.

Correlation Between Fluorine Substitution and DNA Adduct Profiles

The formation of covalent adducts between reactive PAH metabolites and DNA is a crucial event in the initiation of carcinogenesis carnegiescience.edu. The profile of these DNA adducts can provide clues about the specific metabolic pathways that are active and the identity of the ultimate carcinogenic species. For benzo(a)pyrene, activation can proceed through the diol-epoxide pathway, leading to stable adducts (like the well-characterized adduct with the guanine (B1146940) base, anti-BPDE-dG), or through a one-electron oxidation pathway that forms a radical cation, which can lead to depurinating adducts that generate apurinic sites in DNA researchgate.nettandfonline.comnih.govpnas.org.

While the DNA adducts of some fluorinated B[a]P analogues, such as 6-fluorobenzo[a]pyrene (6-F-B[a]P), have been studied, revealing adducts formed primarily through the diol-epoxide pathway, specific and detailed characterization of the DNA adduct profile for 10-F-B[a]P is not extensively documented in the available scientific literature nih.gov. Studies with 6-F-B[a]P show that it forms a stable adduct profile similar to that of B[a]P in vitro, although it is a much weaker carcinogen pnas.orgnih.gov.

Based on the metabolic studies of 10-F-B[a]P, which show the formation of a 7,8-dihydrodiol, it can be inferred that if this intermediate is further metabolized to a diol epoxide, it would likely form stable DNA adducts nih.gov. The reduced mutagenicity and tumorigenicity of 10-F-B[a]P suggest that the quantity or nature of these adducts is significantly different from those formed by B[a]P. It is plausible that the fluorine atom at the 10-position alters the chemical reactivity of the diol epoxide or its ability to interact with DNA, or that alternative metabolic pathways, such as those involving radical cations, might play a different role compared to the parent compound. Further research using sensitive techniques like ³²P-postlabeling or mass spectrometry is needed to fully characterize the DNA adduct profile of 10-F-B[a]P and establish a definitive correlation between its specific adducts and its observed biological activity acs.org.

Influence of Fluorine on Reactivity of Diol Epoxides and Radical Cations

The introduction of a highly electronegative fluorine atom into the B[a]P ring system has profound electronic effects that can alter the reactivity of its metabolites. The stability of the carbocations formed during the opening of the epoxide ring in diol epoxides or in radical cations is a key determinant of their reactivity towards DNA rsc.org. Fluorine exerts a strong electron-withdrawing inductive effect, which is expected to destabilize a nearby carbocation. However, fluorine can also participate in p-π back-bonding, a resonance effect that can donate electron density and partially counteract the inductive destabilization, particularly if the fluorine is positioned at a site of significant positive charge density rsc.org.

In the case of a 10-fluoro-B[a]P-7,8-diol-9,10-epoxide, the fluorine atom is directly attached to the bay-region epoxide ring. The opening of this epoxide at the C-10 position to form a carbocation is a critical step for DNA adduction. The electron-withdrawing nature of the fluorine would be expected to destabilize this carbocation, potentially reducing its rate of formation or altering its subsequent reaction pathways. Studies on the diol epoxides of 6-F-B[a]P found that their solvolytic lifetimes were only two to three times shorter than their non-fluorinated counterparts, suggesting that the influence of the fluorine's inductive effect on the reactivity of the diol epoxide might not be sufficient on its own to explain the large observed differences in tumorigenic activity pnas.org.

Fluorine substitution has also been instrumental in studying the role of radical cations in PAH metabolism tandfonline.comnih.gov. The formation of certain metabolites, such as quinones, from fluorinated B[a]P analogues has been shown to proceed through an initial one-electron oxidation to form a radical cation nih.govtandfonline.comcapes.gov.br. The reactivity of the 10-F-B[a]P radical cation would similarly be influenced by the electronic effects of the fluorine atom, potentially altering the sites of highest spin density and charge, and thus its reactivity with cellular nucleophiles like water or DNA bases.

Comparative Analysis with Non-Fluorinated Benzo(a)pyrene and Other Monofluorinated Analogues

Comparing 10-F-B[a]P with its parent compound and other monofluorinated isomers provides a clear illustration of the structure-activity relationship. The position of the single fluorine atom dictates the biological outcome, primarily by interfering with the metabolic activation sequence.

Studies have shown that B[a]P is a potent tumor initiator on mouse skin, whereas monofluorination at positions 7, 8, 9, or 10 results in a dramatic loss of this activity nih.gov. As mentioned previously, substitution at the 7- or 8-position blocks the formation of the 7,8-dihydrodiol, a key precursor to the ultimate carcinogen. In contrast, both 9-F-B[a]P and 10-F-B[a]P are metabolized to their respective 7,8-dihydrodiols nih.gov. Despite this, they fail to exhibit significant tumorigenicity, indicating that the fluorine atom's presence on the bay-region double bond itself is a critical deactivating feature nih.gov.

Mutagenicity assays in Salmonella typhimurium also reveal position-dependent effects. While 10-F-B[a]P shows reduced mutagenicity, 8-F-B[a]P displays a several-fold increase in mutagenic activity compared to B[a]P, and 7-F-B[a]P and 9-F-B[a]P have activities similar to or slightly less than B[a]P nih.gov. This highlights that different metabolic pathways may be favored depending on the fluorine's location, and that mutagenicity in a bacterial system does not always correlate directly with tumorigenicity in animal models. For example, despite its enhanced mutagenicity, 8-F-B[a]P is not a significant tumor initiator, likely because its primary metabolic activation pathway is blocked nih.govnih.gov.

These comparisons underscore that while the formation of a 7,8-diol is necessary for the bay-region diol epoxide pathway, it is not sufficient for carcinogenic activity. The electronic properties of the subsequent intermediates are finely tuned, and the introduction of a fluorine atom at the 10-position, directly in the bay region, appears to disrupt the requisite reactivity of the diol epoxide, leading to a significant detoxification of the parent molecule.

Table 1: Comparative Biological Activity of Benzo(a)pyrene and Monofluorinated Analogues

CompoundMutagenicity in S. typhimurium TA98 (Relative to B[a]P)Tumor-Initiating Activity on Mouse Skin (Papillomas/mouse)Metabolic Formation of 7,8-Dihydrodiol
Benzo(a)pyrene (B[a]P)Reference (1.0)5.7 nih.govYes
7-Fluorobenzo(a)pyrene~1.0 nih.govInactive nih.govNo nih.gov
8-Fluorobenzo(a)pyreneIncreased (several-fold) nih.govInactive nih.govNo nih.gov
9-Fluorobenzo(a)pyreneSlightly Reduced nih.govInactive nih.govYes nih.gov
10-Fluorobenzo(a)pyreneReduced nih.govInactive nih.govYes nih.gov

Computational and Theoretical Investigations

Quantum Mechanical and Molecular Orbital Calculations

Quantum mechanical (QM) and molecular orbital (MO) calculations are fundamental tools for studying the electronic structure of aromatic compounds. rsc.org For derivatives of benzo(a)pyrene, these calculations help to elucidate how substituents, such as a fluorine atom, alter the electron distribution and, consequently, the chemical and physical properties of the parent molecule. researchgate.netcdnsciencepub.com Methods like Density Functional Theory (DFT) are commonly employed for these types of investigations on PAHs. mdpi.comscirp.org

Perturbational molecular orbital calculations have been instrumental in developing the "bay region" theory, which explains the carcinogenic activity of PAHs like benzo(a)pyrene (BP). researchgate.net This theory posits that the high chemical reactivity of bay-region diol epoxides is a result of the electronic properties of the molecule's π-electron system. researchgate.net The introduction of a fluorine atom, a highly electronegative element, into the benzo(a)pyrene structure significantly perturbs the π-electron system. vulcanchem.com

Table 1: Calculated Electronic Properties of Benzo(a)pyrene and a Representative Fluorinated Derivative

PropertyBenzo(a)pyrene (Parent)Fluorinated Benzo(a)pyrene (Representative)Methodological Reference
Dipole Moment (Debye) 0~2.1 scirp.org
Ionization Potential (eV) 7.58> 7.58 nih.gov
Electron Affinity (eV) ~0.67> 0.67 vulcanchem.com
Total Energy (Hartree) Varies with methodVaries with method mdpi.com

Note: Specific calculated values for 10-Fluorobenzo(a)pyrene were not found in the surveyed literature. The values for the fluorinated derivative are representative based on principles of fluorine substitution on PAHs.

Charge density and bond order analyses are used to understand the distribution of electrons within a molecule and the strength of its chemical bonds. scm.com In PAHs, the distribution of π-electrons is not uniform, leading to regions of higher or lower electron density. This distribution is a key determinant of reactivity. For instance, molecular orbital calculations on benzo(a)pyrene have shown a specific pattern of charge density. researchgate.net

The substitution with a fluorine atom at the 10-position would be expected to withdraw electron density from the carbon atom to which it is attached (C10) and, to a lesser extent, from adjacent atoms through inductive and resonance effects. This alters the bond orders within the pyrene (B120774) core. Computational methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) can be used to precisely quantify these changes. scm.comworldscientific.com The analysis of bond lengths can also serve as an indirect measure of bond order, with shorter bonds indicating higher bond order. rsc.org

Table 2: Predicted Changes in Charge and Bond Order for this compound

ParameterLocationPredicted Effect of Fluorine SubstitutionReference for Method
Atomic Charge C10Significant positive partial charge scm.com
Atomic Charge C9, C10aMinor changes in partial charge scm.com
Bond Order C9-C10Reduced π-bond character scm.com
Bond Order C10-FHigh, due to polar covalent bond scm.com

Note: This table represents predicted trends based on the known effects of fluorine substitution and standard computational analysis techniques.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's chemical reactivity. wuxiapptec.com The HOMO-LUMO energy gap (Eg = ELUMO – EHOMO) is an indicator of molecular stability; a larger gap generally implies lower reactivity and greater stability. scirp.orgacs.org For PAHs, the HOMO-LUMO gap can be correlated with their tendency to undergo chemical reactions, including the metabolic activation that can lead to carcinogenicity. frontiersin.org

Table 3: Representative HOMO-LUMO Data for PAHs

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method Reference
Pyrene -5.98-2.153.83 nih.gov
Benzo(a)pyrene -5.55-2.053.50 mdpi.comfrontiersin.org
1-Chloropyrene (example) -6.04-2.203.84 scirp.org

Note: Values are representative and depend on the specific computational method. The HOMO-LUMO gap for this compound would require specific calculation but is expected to be in a similar range, influenced by the fluorine substituent.

Charge Density and Bond Order Analysis

Molecular Dynamics and Docking Simulations

No relevant literature was found regarding specific molecular dynamics or docking simulations for this compound. These studies, if conducted, would typically investigate the interaction of the molecule with biological macromolecules, such as metabolic enzymes (e.g., Cytochrome P450) or DNA, to simulate binding affinity and conformational changes. researchgate.net

Theoretical Modeling of Metabolic Pathways and Intermediate Stability

Theoretical modeling plays a crucial role in understanding the complex metabolic pathways of PAHs. nih.gov For benzo(a)pyrene, the widely accepted pathway to carcinogenicity involves its metabolic conversion by cytochrome P450 enzymes to BP-7,8-dihydrodiol, which is then further oxidized to the highly reactive BP-7,8-diol-9,10-epoxide. researchgate.net This diol epoxide is considered an ultimate carcinogen. researchgate.net

Computational studies can model the stability of the various intermediates and transition states in this pathway. For 10-F-BaP, the key question is how the fluorine atom on the 9,10-double bond (the K-region) affects this metabolic activation process. Experimental metabolism studies have shown that this compound can be metabolized to its corresponding 7,8-dihydrodiol. nih.gov However, this dihydrodiol, which contains a fluorine atom on the subsequent epoxidation site, may not be an effective substrate for the cytochrome P-450 system to be converted into a diol-epoxide. nih.gov Theoretical models can investigate the energetics of this second epoxidation step, potentially revealing a high activation energy barrier that would explain the observed lack of tumorigenicity for 10-F-BaP. nih.gov Quantum mechanical calculations can assess the stability of the potential fluorinated diol-epoxide intermediate, providing a theoretical basis for its observed biological activity or inactivity. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 10-Fluorobenzo(a)pyrene and its derivatives due to its high resolution and sensitivity.

The separation of this compound and its various metabolites, such as phenols and dihydrodiols, is typically achieved using reversed-phase HPLC. nih.govnih.gov This technique separates compounds based on their hydrophobicity. While specific methods for this compound are not extensively detailed in readily available literature, the methodologies developed for its parent compound, benzo(a)pyrene (BaP), are directly applicable.

Research on BaP metabolism demonstrates the use of C18 columns (e.g., Nucleosil® C18, Ultrasphere® ODS) with mobile phases consisting of methanol (B129727)/water or acetonitrile/water gradients. nih.govmdpi.com For instance, a linear gradient from 50% to 85% methanol over 50 minutes can effectively separate various BaP metabolites, including dihydrodiols, and phenols. nih.gov The introduction of a fluorine atom in the 10-position is expected to alter the polarity and retention time of the molecule and its metabolites, requiring slight modifications to the gradient and solvent composition for optimal separation. The development of rapid HPLC-MS methods has also allowed for the one-step separation and characterization of multiple BaP hydroxy derivatives, a technique that would be invaluable for studying this compound metabolism. researchgate.net

Table 1: Representative HPLC Conditions for Separation of Benzo(a)pyrene Metabolites

Parameter Condition 1 Condition 2 Condition 3
Column Nucleosil® C18 Ultrasphere® ODS, C18 Symmetry C18
Mobile Phase Methanol/Water Gradient Methanol/Water Gradient Acetonitrile/Water (9:1, v/v)
Gradient 50% to 85% Methanol in 50 min 30% to 70% Methanol in 65 min Isocratic
Flow Rate 0.6 mL/min 0.6 mL/min 1.5 mL/min
Detection UV (254 nm) UV (254 nm) Fluorescence
Reference nih.gov nih.gov mdpi.com

This table presents methodologies developed for benzo(a)pyrene that are foundational for developing methods for this compound.

Hepatic metabolism studies of 9- and this compound have confirmed the formation of 7,8-dihydrodiols, which were separated and analyzed, likely using HPLC-based methods. nih.gov Furthermore, specialized HPLC recycling techniques have been developed to achieve the separation of ten isomeric BaP phenols, identifying previously co-eluting metabolites. nih.gov Such advanced chromatographic strategies would be essential for resolving the complex mixture of potential metabolites arising from this compound.

Fluorescence spectroscopy is a highly sensitive detection method for polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which are often naturally fluorescent. When coupled with HPLC, it provides excellent selectivity and low detection limits for analyzing complex biological and environmental samples. mdpi.comnih.gov

For benzo(a)pyrene and its adducts, fluorescence detectors are set at specific excitation and emission wavelengths to maximize sensitivity. mdpi.com For example, in the analysis of BaP in food samples, an excitation wavelength of 361 nm and an emission wavelength of 405 nm were used. mdpi.com The fluorescence properties of this compound are expected to be similar to the parent compound, allowing for the use of these established techniques. The pyrene-like fluorescence of BaP-derived adducts is a key feature exploited in their detection. cnjournals.com

Advanced fluorescence techniques, such as constant energy synchronous fluorescence spectroscopy, have been employed to enhance the detection of BaP in complex matrices like olive oil, achieving detection limits as low as 0.04 µg/kg. scielo.br Room-temperature fluorescence excitation-emission matrices (RT-EEMs) can also be used to resolve co-eluting compounds in HPLC fractions, a technique that could distinguish this compound from other fluorescent molecules. mdpi.com These advanced methods hold significant promise for the trace-level detection of this compound and its metabolites in research settings.

Detection and Separation of this compound and Metabolites

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural confirmation of this compound metabolites and their DNA adducts, providing precise molecular weight and fragmentation data.

Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-Mass Spectrometry (HPLC-MS) are powerful hyphenated techniques used to identify metabolites and DNA adducts. For GC-MS analysis of PAH metabolites, derivatization is often required to increase the volatility of polar hydroxylated compounds. nih.gov For instance, trimethylsilyl (B98337) (TMS) derivatives of BaP metabolites have been analyzed by GC-MS. nih.gov

HPLC-MS, particularly with electrospray ionization (ESI), is highly effective for analyzing less volatile and thermally labile molecules like DNA adducts and dihydrodiols directly from the liquid phase. researchgate.net A rapid HPLC-MS method has been developed for the separation and characterization of 10 different BaP hydroxy derivatives. researchgate.net This approach is directly transferable to the study of this compound. Studies have successfully used HPLC-MS to identify and quantify depurination adducts of BaP formed in mouse skin, demonstrating the technique's capability in complex biological matrices. nih.gov Similarly, HPLC-MS has been used to characterize DNA adducts formed from metabolites like 9-hydroxy-BaP, which is relevant given that this compound can form analogous phenolic derivatives. researchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for the unambiguous identification and structural elucidation of isomers. The fragmentation patterns of PAH-DNA adducts in MS/MS spectra typically show characteristic losses, such as the neutral loss of the deoxyribose sugar and the DNA base, leaving the protonated PAH-metabolite core. acs.org

In studies of dibenzo[a,l]pyrene, a potent carcinogenic PAH, tandem mass spectrometry was used to characterize the fragmentation of various isomeric adducts, allowing for their differentiation. acs.org Similar approaches, using techniques like collisionally activated decomposition (CAD), would be vital for confirming the structure of this compound-DNA adducts. acs.org The development of online solid-phase extraction coupled with liquid chromatography and tandem mass spectrometry (SPE-LC-MS/MS) has enabled the fully automated and highly sensitive determination of PAHs, a methodology that could be adapted for high-throughput analysis of this compound and its derivatives. lcms.cz

Identification of Metabolites and DNA Adducts by GC-MS and HPLC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules, including this compound and its metabolites. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in a molecule.

The synthesis and characterization of various fluorobenzo(a)pyrenes, including this compound, have been confirmed using NMR. zendy.io The effect of the fluorine substituent on the ¹³C NMR chemical shifts has been documented, providing valuable data for identifying the position of fluorine in unknown metabolites. zendy.io For example, ¹H NMR spectra of benzo(a)pyrene have been thoroughly analyzed, serving as a reference for its derivatives. hmdb.ca

In metabolic studies, NMR is essential for identifying the structure of isolated metabolites. For example, the metabolites of 1- and 3-fluorobenzo(a)pyrene (B136141) were analyzed and identified by NMR. nih.gov For DNA adducts, NMR is used to determine the exact site of attachment on both the PAH metabolite and the nucleobase, as well as the stereochemistry of the adduct. acs.org Techniques like COSY and D₂O exchange experiments are used to assign all proton signals and confirm the structure of complex adducts. acs.org The structural elucidation of this compound metabolites and adducts would heavily rely on these sophisticated NMR methods for unambiguous characterization.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzo(a)pyrene (BaP)
1-Fluorobenzo(a)pyrene
3-Fluorobenzo(a)pyrene
9-Fluorobenzo(a)pyrene
9-hydroxy-BaP
Dibenzo[a,l]pyrene
Benzo(a)pyrene-7,8-dihydrodiol
Acetonitrile

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a critical analytical tool for determining the absolute configuration of chiral molecules. In the context of fluorinated benzo(a)pyrene research, CD spectroscopy is instrumental in assigning the stereochemistry of metabolic products, such as dihydrodiols and diol epoxides, which are often formed enantiomerically.

The principle of the method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, provides a unique spectrum for a specific stereoisomer. In the study of benzo(a)pyrene (BaP) and its derivatives, the absolute configurations of metabolites are typically determined by comparing their CD spectra with the known spectra of the parent compound's metabolites. tandfonline.comnih.gov For instance, the absolute configurations of the dihydrodiol metabolites of 8- and 9-fluorobenzo[a]pyrene (B1198384) were successfully assigned an R,R configuration for their major enantiomers by comparing their CD spectra to those of known BaP dihydrodiols. osti.govzendy.iotandfonline.com

Similarly, for 2-fluorobenzo[a]pyrene (2-FBP), the absolute configurations of its diol epoxide derivatives at the C(7,8) carbons were established by comparing their CD spectra to those of the analogous BaP derivatives. tandfonline.comnih.gov This comparative approach is a well-established methodology in the field. The shape of the CD spectrum and the signs of the Cotton effects provide definitive information about the spatial arrangement of the atoms, particularly the conformation of the diol and epoxide groups in the bay region. nih.govresearchgate.net

While specific CD spectral data for this compound metabolites are not extensively detailed in the available literature, the established analytical framework for other fluorinated BaP isomers is directly applicable. The stereochemical analysis of any potential 10-FBP dihydrodiol and diol epoxide metabolites would follow the same protocol: synthesis of the chiral metabolites, separation of the enantiomers, and comparison of their individual CD spectra with those of the well-characterized enantiomers of benzo[a]pyrene (B130552) metabolites to assign their absolute configurations. nih.govnih.gov Induced Circular Dichroism (ICD) is another powerful technique used to probe the conformational structures of these compounds when they form adducts with DNA, distinguishing between conformations where the molecule is located in the minor groove or intercalated between base pairs. acs.orgacs.org

³²P-Postlabeling Assays for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are formed when reactive metabolites of chemical carcinogens covalently bind to DNA. This technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studying DNA damage from low-level exposures. researchgate.net

The assay involves several key steps:

DNA Digestion: The DNA isolated from exposed cells or tissues is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The modified nucleotides (adducts) are often enriched from the digest, typically by methods like nuclease P1 digestion (which dephosphorylates normal nucleotides but not the bulky adducts) or solvent extraction. researchgate.net

Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The separated adducts are then detected and quantified by measuring their radioactivity.

This assay has been widely used to analyze the DNA adducts formed from benzo[a]pyrene (BaP) and some of its fluorinated derivatives. nih.govresearchgate.net For example, studies on 6-fluorobenzo[a]pyrene (6-FBP) using ³²P-postlabeling have successfully identified and quantified the DNA adducts formed after metabolic activation by rat liver microsomes. osti.govnih.gov These studies showed that 6-FBP forms adducts primarily through the diol epoxide pathway. nih.gov

However, research into the metabolism of this compound indicates a significant difference from its parent compound, BaP. While hepatic metabolism does produce a 7,8-dihydrodiol from this compound, the subsequent conversion of this dihydrodiol to a reactive 7,8-diol-9,10-epoxide may be blocked or significantly hindered. The fluorine atom substituted on the 9,10-double bond of the dihydrodiol intermediate appears to impede the necessary enzymatic epoxidation by the cytochrome P-450 system. Consequently, the formation of the ultimate carcinogenic metabolite that binds to DNA is thought to be negligible. This lack of conversion into a reactive diol-epoxide is consistent with findings that this compound lacks significant tumor-initiating activity.

Given that the ³²P-postlabeling assay is designed to detect the very DNA adducts resulting from such reactive metabolites, the metabolic pathway of this compound suggests that applying this assay would likely result in the detection of very low to non-existent levels of adducts. This explains the scarcity of specific ³²P-postlabeling studies focused on this compound, as its metabolic profile makes significant DNA adduct formation an improbable event.

Future Research Directions

Development of Novel Synthetic Routes for Specific Isomers

A critical prerequisite for in-depth biological and mechanistic studies is the availability of high-purity, regiospecifically fluorinated PAHs. nih.gov While classical methods for fluorine introduction exist, they can be limited by low yields or the formation of difficult-to-separate isomeric mixtures. acs.org Future research will focus on developing more efficient and highly selective synthetic strategies to access 10-F-BaP and other specific isomers. Modern synthetic organic chemistry offers several powerful methodologies that could be adapted and optimized for this purpose.

Promising approaches include:

Julia-Kocienski Olefination followed by Oxidative Photocyclization: This modular approach allows for the regiospecific placement of a fluorine atom by synthesizing a 1,2-diarylfluoroalkene, which is then cyclized to form the final PAH structure. nih.govacs.orgresearchgate.net This method has been successfully used to create a variety of fluorinated chrysenes and benzo[c]phenanthrenes and represents a versatile strategy for targeting specific isomers. nih.gov

Friedel-Crafts Cyclization of Fluoroalkenes: This strategy utilizes metal-catalyzed ring closures of substrates like 1,1-difluoroallenes. oup.com A particularly innovative extension of this is the "benzene ring extension cycle," where a fluoroarene is subjected to formylalkylation, difluorovinylidenation, and subsequent Friedel-Crafts-type cyclization to add a new benzene (B151609) ring, a process which can be repeated to build higher-order F-PAHs. nii.ac.jp

These advanced methods offer greater control over the final product, which is essential for elucidating the distinct biological activities of individual isomers.

Table 1: Advanced Synthetic Methodologies for Fluorinated PAHs

Method Key Reaction Steps Advantages Relevant Compounds Synthesized Citations
Julia-Kocienski Olefination / Oxidative Photocyclization 1. Julia-Kocienski olefination to form a 1,2-diarylfluoroethene. 2. Oxidative photocyclization to form the polycyclic system. Modular, high yields (66-99%), regiospecific fluorine placement. 5- & 6-Fluorochrysene, 9- & 10-Fluorobenzo[g]chrysene. nih.gov, acs.org, researchgate.net
Benzene Ring Extension Cycle 1. Nucleophilic aromatic substitution (SNAr) with α-cyanocarbanions. 2. Difluorovinylidenation. 3. Friedel-Crafts-type cyclization. Cyclic process allows for systematic extension of the PAH core. Pinpoint-fluorinated chrysene (B1668918) and picene. oup.com, nii.ac.jp

| Indium(III)-Catalyzed Cyclization | Cyclization of aryl-substituted 1,1-difluoroallenes followed by ring expansion and dehydrogenation. | Mechanistically interesting for creating various F-PAHs. | Isomeric monofluoro PAHs. | acs.org |

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The carcinogenicity of the parent BaP is primarily driven by its metabolic activation to highly reactive intermediates. mdpi.com This process is initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, leading to the formation of BaP-7,8-dihydrodiol, which is then converted to the ultimate carcinogen, BaP-7,8-diol-9,10-epoxide (BPDE). mdpi.comresearchgate.net

For 10-F-BaP, research indicates that this critical metabolic pathway is disrupted. While a 7,8-dihydrodiol metabolite is formed from 10-F-BaP, the subsequent conversion to a diol-epoxide appears to be blocked, or the resulting fluorinated epoxide is non-tumorigenic. nih.gov This blockage is the likely reason for its lack of carcinogenicity. Future research must focus on precisely identifying the metabolic fate of 10-F-BaP. Key research questions include:

Which specific CYP450 isoforms are responsible for the initial oxidation of 10-F-BaP?

What are the major metabolic products beyond the 7,8-dihydrodiol?

Does 10-F-BaP undergo alternative metabolic activation, such as one-electron oxidation to form a radical cation or oxidation to form o-quinones? Studies on 1- and 3-F-BaP have shown the formation of BP-diones, demonstrating that alternative pathways are possible for fluorinated isomers. tandfonline.com

How does the conformation of the fluorinated dihydrodiol, influenced by the fluorine atom, affect its interaction with the active sites of metabolizing enzymes? nih.gov

Answering these questions will require detailed metabolic studies using human and rat liver microsomes, reconstituted enzyme systems with specific CYP isoforms, and advanced analytical techniques to identify and quantify novel metabolites. tandfonline.comnih.gov

Table 2: Comparison of Metabolic Features of Fluorobenzo(a)pyrene Isomers

Compound Key Metabolic Feature Effect on Carcinogenicity Pathway Citations
Benzo(a)pyrene (Parent) Forms BPDE via 7,8-dihydrodiol intermediate with CYP1A1/1B1. Primary pathway to carcinogenicity. mdpi.com, mdpi.com
6-Fluorobenzo(a)pyrene (B1211091) Fluorine alters dihydrodiol conformation, reducing diol epoxide formation. Decreased tumorigenicity. nih.gov, nih.gov
7-Fluorobenzo(a)pyrene 7,8-dihydrodiol was not detected as a metabolite. Bay-region diol-epoxide pathway is blocked. nih.gov
8-Fluorobenzo(a)pyrene 7,8-dihydrodiol was not detected as a metabolite. Bay-region diol-epoxide pathway is blocked. nih.gov
9-Fluorobenzo(a)pyrene Forms a 7,8-dihydrodiol, but subsequent steps are likely blocked. Lacks significant tumor-initiating activity. nih.gov

| 10-Fluorobenzo(a)pyrene | Forms a 7,8-dihydrodiol, but subsequent steps are likely blocked. | Lacks significant tumor-initiating activity. | nih.gov, nih.gov |

Advanced Mechanistic Studies on DNA Repair and Replication Interference

DNA adducts, formed by the covalent binding of reactive metabolites to DNA, are the initiating lesions for chemical carcinogenesis. nih.gov The cell's ability to remove these adducts through DNA repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER), is a critical defense mechanism. nih.gov Since 10-F-BaP appears not to form the ultimate carcinogenic epoxide, it is predicted to form few, if any, of the stable DNA adducts associated with BaP, such as the 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N2-BPDE) adduct. nih.gov

Future research in this area should pursue two main lines of inquiry. First, it is necessary to definitively confirm the DNA adduction profile of 10-F-BaP using sensitive techniques like ³²P-postlabeling. nih.gov Second, advanced mechanistic studies can be designed to understand the structural basis of the interaction between fluorinated PAH adducts and the cellular machinery. This involves:

Synthesizing DNA oligonucleotides containing a site-specifically placed adduct of a 10-F-BaP metabolite (if any are identified).

Using these modified oligonucleotides as substrates in in vitro assays with purified DNA repair proteins and polymerases. nobelprize.org

Employing advanced biophysical techniques, such as single-molecule imaging, to visualize the dynamics of repair protein recognition and processing of the lesion in real-time. microbialcell.com

These studies will clarify how the presence and position of a fluorine atom alter the structure of a DNA adduct and how that, in turn, influences its recognition by repair enzymes or its ability to stall DNA replication, providing fundamental insights into the initial events of mutagenesis. mdpi.com

Integration of In Silico, In Vitro, and In Vivo Mechanistic Studies

A comprehensive understanding of the biological activity of 10-F-BaP can be most effectively achieved by integrating computational, cell-based, and whole-organism studies. zeclinics.com Each approach provides unique and complementary information.

In Silico (Computational) Studies: These methods, such as Density Functional Theory (DFT), can predict the geometric structure, electronic properties, and chemical reactivity of 10-F-BaP and its potential metabolites. mdpi.comscirp.org This can help prioritize which metabolic pathways are most likely and guide the design of in vitro experiments. Physiologically based kinetic (PBK) modeling can simulate the absorption, distribution, metabolism, and excretion of the compound, helping to translate in vitro data to in vivo scenarios. nih.govnih.gov

In Vitro (Cell-based) Studies: These experiments use cell cultures or purified enzyme systems to directly measure metabolic rates, identify metabolites, quantify DNA adduct formation, and assess cytotoxicity or mutagenicity in a controlled environment. nih.govnih.govnih.gov

In Vivo (Whole-organism) Studies: Animal models are used to confirm the findings from in silico and in vitro studies regarding metabolism and to assess the ultimate biological outcome, such as tumorigenicity. nih.gov

A powerful future research direction is the application of an integrated in vitro-in silico approach to predict potential toxicity. For example, data from an in vitro assay like the mouse embryonic stem cell test (EST) can be combined with an in silico PBK model to predict in vivo developmental toxicity, reducing the need for extensive animal testing. nih.govnih.gov

Table 3: Roles of Integrated Research Approaches

Study Type Role in Mechanistic Investigation Example Application for 10-F-BaP Citations
In Silico Predicts reactivity, stability, and pharmacokinetic properties. Use DFT to calculate the stability of the 10-F-BaP radical cation. Use PBK modeling to predict tissue concentrations. mdpi.com, nih.gov, nih.gov, scirp.org
In Vitro Measures biochemical and cellular effects directly. Incubate 10-F-BaP with liver microsomes to identify metabolites. Use cell-free extracts to study DNA repair of a specific adduct. nih.gov, nih.gov, nih.gov

Design of Probes for Specific Biological Interactions

Beyond its role as a mechanistic tool to block a metabolic site, 10-F-BaP can serve as a scaffold for the design of more sophisticated chemical probes. The pyrene (B120774) core of the molecule possesses intrinsic fluorescence properties that are highly sensitive to the local environment, making it a valuable fluorophore. rsc.orgbeilstein-journals.org

Future research could focus on the rational design and synthesis of novel probes based on the 10-F-BaP structure. By chemically attaching specific functional groups, researchers could create tools designed to:

Report on Protein Binding: A 10-F-BaP derivative could be designed to exhibit a change in its fluorescence (e.g., intensity or wavelength) upon binding to the active site of a specific metabolizing enzyme like a CYP or epoxide hydrolase.

Detect Specific DNA Structures: Conjugating 10-F-BaP to molecules that recognize particular DNA sequences or non-canonical structures (e.g., G-quadruplexes) could create probes to visualize these structures within the cell.

Monitor Cellular Environments: The pyrene moiety is known for its ability to form excimers (excited-state dimers) whose fluorescence is distinct from the monomer. mdpi.com This property can be harnessed to design probes that report on processes like membrane fluidity or protein aggregation. beilstein-journals.org

This line of research would transform 10-F-BaP from a passive blocker of metabolism into an active tool for visualizing and quantifying specific molecular interactions within a complex biological system.

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